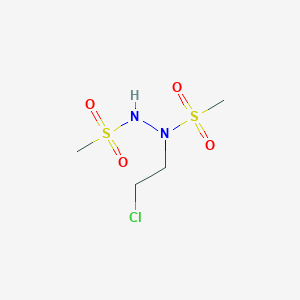

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von VPN-4090CE beinhaltet die Reaktion von Methansulfonylchlorid mit Hydrazin zur Bildung von Methansulfonylhydrazid. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit 2-Chlorethylmethylsulfon umgesetzt, um VPN-4090CE zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von VPN-4090CE folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung fortschrittlicher Reinigungstechniken wie präparativer Flüssigkeitschromatographie ist üblich, um die gewünschte Produktqualität zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

VPN-4090CE unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können verschiedene Hydrazinderivate ergeben.

Substitution: Es unterliegt nukleophilen Substitutionsreaktionen, insbesondere mit Nukleophilen wie Aminen und Thiolen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Die Bedingungen beinhalten typischerweise die Verwendung polarer aprotischer Lösungsmittel wie Dimethylsulfoxid und Acetonitril.

Hauptprodukte, die gebildet werden

Oxidation: Sulfonsäurederivate.

Reduktion: Verschiedene Hydrazinderivate.

Substitution: Die Produkte hängen vom verwendeten Nukleophil ab und führen häufig zu substituierten Sulfonylhydraziden.

Wissenschaftliche Forschungsanwendungen

Anticancer Prodrug Development

- Laromustine (Onrigin) : Laromustine is a prodrug of 90CE that has shown promising results in treating acute myeloid leukemia (AML). It undergoes reductive activation in hypoxic tumor environments, releasing 90CE selectively within cancerous tissues. Clinical trials have demonstrated its efficacy in elderly patients with de novo poor-risk AML .

Targeting Hypoxic Tumor Regions

- KS119 : Another prodrug variant, KS119, specifically targets hypoxic regions within tumors. This compound has been designed to exploit the oxygen-deficient environments typical of solid tumors, enhancing the release of cytotoxic agents where they are most needed .

Research Findings

Recent studies have provided insights into the effectiveness and selectivity of 90CE and its derivatives:

- Selectivity for MGMT-Deficient Tumors : Research indicates that 90CE exhibits high selectivity for tumors with low levels of O6-methylguanine-DNA methyltransferase (MGMT), a protein responsible for repairing O6-alkylguanine lesions. This selectivity enhances the therapeutic index while reducing toxicity to normal cells .

- Cytotoxicity Studies : In vitro studies have shown that 90CE can effectively inhibit cell growth in various cancer cell lines under hypoxic conditions. For example, CHO/hAGT cell lines with low AGT expression were found to be sensitive to treatment with KS119 .

Case Studies and Data Tables

Wirkmechanismus

VPN-4090CE exerts its effects through alkylation, a process where it transfers an alkyl group to DNA. This leads to DNA cross-linking and subsequent disruption of DNA replication and transcription. The primary molecular targets are guanine bases in DNA, which form covalent bonds with the alkyl group. This mechanism is responsible for its antineoplastic activity, as it induces apoptosis in rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carmustin: Ein weiteres Alkylierungsmittel, das in der Krebsbehandlung eingesetzt wird.

Lomustin: Ähnlich wie Carmustin, wird es bei Gehirntumoren und Morbus Hodgkin eingesetzt.

Fotemustin: Eine Nitrosourea-Verbindung, die bei der Behandlung von malignem Melanom und Hirnmetastasen eingesetzt wird.

Einzigartigkeit von VPN-4090CE

VPN-4090CE ist einzigartig aufgrund seines dualen Wirkmechanismus, der sowohl Chlorethylierung als auch Carbamoylierung beinhaltet. Diese Doppelfunktion erhöht seine Wirksamkeit gegen Krebszellen im Vergleich zu anderen Alkylierungsmitteln, die in der Regel nur einen Wirkmechanismus haben .

Biologische Aktivität

1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, commonly referred to as 90CE, is a compound of significant interest in cancer therapy due to its unique biological activity as an alkylating agent. It is primarily studied as a prodrug that releases reactive intermediates under specific conditions, particularly in hypoxic tumor environments. This article explores the biological activity of 90CE, its mechanism of action, and relevant clinical findings.

90CE is a chloroethylating agent that specifically targets the O-6 position of guanine in DNA. This selective alkylation leads to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects. The mechanism can be summarized as follows:

- Activation : In hypoxic conditions typical of solid tumors, 90CE decomposes to release reactive chloroethylating species.

- Alkylation : These species preferentially alkylate the O-6 position of guanine, leading to DNA damage.

- Cellular Response : The presence of O-6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair protein, influences the sensitivity of cancer cells to 90CE. Tumors with low AGT expression show higher susceptibility to the drug's effects .

In Vitro Studies

In vitro studies have demonstrated that 90CE exhibits potent cytotoxicity against various cancer cell lines. For instance:

- Sensitivity Variance : Different cell lines exhibit varying degrees of sensitivity based on their AGT expression levels. CHO cells expressing low levels of AGT were significantly affected by 90CE treatment .

- Mechanistic Insights : Studies indicate that the cytotoxicity is enhanced under hypoxic conditions where the prodrug is activated more effectively .

In Vivo Studies

90CE has shown promising results in murine models:

- Tumor Models : In murine models of leukemia and solid tumors, 90CE demonstrated significant antitumor activity, achieving complete responses in several cases .

- Therapeutic Index : The therapeutic index (LD50/ED50) of compounds related to 90CE has been reported to be greater than that of traditional chemotherapeutics like nitrosoureas, indicating a favorable safety profile .

Clinical Applications and Case Studies

- Acute Myeloid Leukemia (AML) : Clinical trials have evaluated the efficacy of 90CE in treating AML, particularly in elderly patients with poor prognoses. Results indicated improved survival rates and response compared to standard therapies .

- Combination Therapies : The potential for synergistic effects when combined with other agents has been explored. For example, combining 90CE with methyl isocyanate enhances its cytotoxicity against AGT-expressing cells .

Data Summary

Eigenschaften

CAS-Nummer |

127792-84-1 |

|---|---|

Molekularformel |

C4H11ClN2O4S2 |

Molekulargewicht |

250.7 g/mol |

IUPAC-Name |

N'-(2-chloroethyl)-N'-methylsulfonylmethanesulfonohydrazide |

InChI |

InChI=1S/C4H11ClN2O4S2/c1-12(8,9)6-7(4-3-5)13(2,10)11/h6H,3-4H2,1-2H3 |

InChI-Schlüssel |

QVKFHBWVOPWLGX-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NN(CCCl)S(=O)(=O)C |

Kanonische SMILES |

CS(=O)(=O)NN(CCCl)S(=O)(=O)C |

Key on ui other cas no. |

127792-84-1 |

Synonyme |

1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine 90CE compound |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.